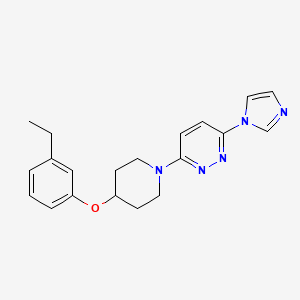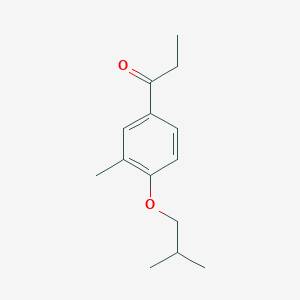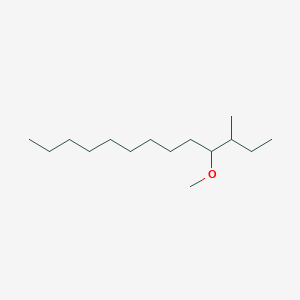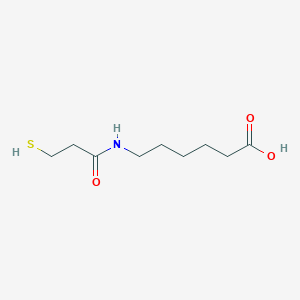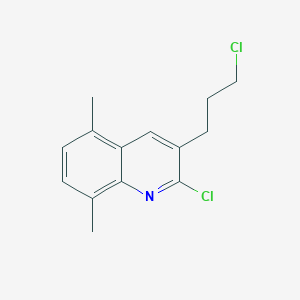
6-Fluoro-2-imino-2H-1-benzopyran-3-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2-imino-2H-1-benzopyran-3-carbothioamide: is a chemical compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a fluorine atom at the 6th position, an imino group at the 2nd position, and a carbothioamide group at the 3rd position of the benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-imino-2H-1-benzopyran-3-carbothioamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Benzopyran Ring: The initial step involves the formation of the benzopyran ring through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced at the 6th position of the benzopyran ring through electrophilic fluorination. This step often requires the use of fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Formation of the Imino Group: The imino group can be introduced by reacting the intermediate compound with an appropriate amine or imine precursor under suitable conditions.
Introduction of the Carbothioamide Group: The final step involves the introduction of the carbothioamide group at the 3rd position of the benzopyran ring. This can be achieved by reacting the intermediate compound with a suitable thiocarbamoylating agent, such as thiocarbonyldiimidazole (TCDI) or thiocarbamoyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6-Fluoro-2-imino-2H-1-benzopyran-3-carbothioamide can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines or thiols. Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: The fluorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide, sodium ethoxide, and potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), catalytic hydrogenation.
Substitution: Sodium methoxide, sodium ethoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 6-Fluoro-2-imino-2H-1-benzopyran-3-carbothioamide is used as a building block in the synthesis of various complex organic molecules
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for the development of new therapeutic agents.
Medicine: The compound has shown promise in preclinical studies as a potential anticancer agent. Its ability to inhibit specific signaling pathways involved in cancer cell proliferation and survival makes it a potential candidate for further drug development.
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-imino-2H-1-benzopyran-3-carbothioamide involves its interaction with specific molecular targets and pathways. One of the key pathways affected by this compound is the mTOR-p70S6K signaling pathway. By inhibiting this pathway, the compound can reduce the proliferation and survival of cancer cells. Additionally, the compound can induce oxidative stress in cells by inhibiting the activity of System Xc−, leading to the accumulation of reactive oxygen species and subsequent cell death.
Comparison with Similar Compounds
- 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
- 6-Fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
- 6-Fluoro-2-imino-2H-1-benzopyran-3-carboxamide
Comparison: Compared to similar compounds, 6-Fluoro-2-imino-2H-1-benzopyran-3-carbothioamide is unique due to the presence of the carbothioamide group at the 3rd position. This functional group imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various applications. The presence of the fluorine atom at the 6th position also enhances its stability and reactivity, further distinguishing it from other benzopyran derivatives.
Properties
CAS No. |
919092-07-2 |
|---|---|
Molecular Formula |
C10H7FN2OS |
Molecular Weight |
222.24 g/mol |
IUPAC Name |
6-fluoro-2-iminochromene-3-carbothioamide |
InChI |
InChI=1S/C10H7FN2OS/c11-6-1-2-8-5(3-6)4-7(10(13)15)9(12)14-8/h1-4,12H,(H2,13,15) |
InChI Key |
XJLJGAVZUDCBIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(C(=N)O2)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


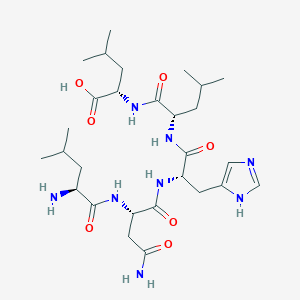
![methyl 2-[[2-[[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]-2-phenylacetate](/img/structure/B12625952.png)
![N-(4-ethoxyphenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-4,5-dihydro-1H-imidazol-5-yl}acetamide](/img/structure/B12625953.png)
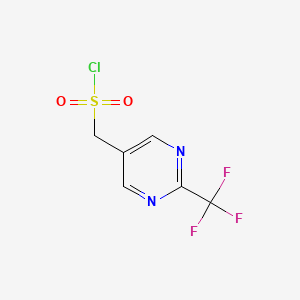
![6-(2-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625965.png)
![Cyclopropanamine, 1-[3-(4-morpholinyl)phenyl]-](/img/structure/B12625970.png)

![4-[2-(Dimethylamino)-1-(4-hydroxyphenyl)ethyl]piperidin-4-ol](/img/structure/B12625981.png)
![3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B12625988.png)
